molecular formula C6H15GeNS B14657304 1,3,2-Thiazagermolidine, 2,2-diethyl- CAS No. 41235-10-3

1,3,2-Thiazagermolidine, 2,2-diethyl-

Cat. No.: B14657304
CAS No.: 41235-10-3
M. Wt: 205.89 g/mol
InChI Key: MAJNNTYRQIJOJW-UHFFFAOYSA-N
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Description

1,3,2-Thiazagermolidine, 2,2-diethyl- is an organogermanium compound that features a unique thiazagermolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Thiazagermolidine, 2,2-diethyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then heated to facilitate the formation of the thiazagermolidine ring.

Industrial Production Methods

Industrial production of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Thiazagermolidine, 2,2-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can yield germanium hydrides.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products Formed

    Oxidation: Germanium dioxide and other oxides.

    Reduction: Germanium hydrides.

    Substitution: Substituted thiazagermolidine derivatives.

Scientific Research Applications

1,3,2-Thiazagermolidine, 2,2-diethyl- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties and as a drug delivery vehicle.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The compound can also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Thiazastannolidine, 2,2-diethyl-: Similar structure but contains tin instead of germanium.

    1,3,2-Thiazaphospholidine, 2,2-diethyl-: Contains phosphorus instead of germanium.

    1,3,2-Thiazasilolidine, 2,2-diethyl-: Contains silicon instead of germanium.

Uniqueness

1,3,2-Thiazagermolidine, 2,2-diethyl- is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium’s ability to form stable bonds with carbon and other elements makes this compound particularly versatile in various applications.

Properties

CAS No.

41235-10-3

Molecular Formula

C6H15GeNS

Molecular Weight

205.89 g/mol

IUPAC Name

2,2-diethyl-1,3,2-thiazagermolidine

InChI

InChI=1S/C6H15GeNS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3

InChI Key

MAJNNTYRQIJOJW-UHFFFAOYSA-N

Canonical SMILES

CC[Ge]1(NCCS1)CC

Origin of Product

United States

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